molecular formula C18H16F2N4O2 B13357048 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13357048
M. Wt: 358.3 g/mol
InChI Key: YNFFFOHGAQEFQT-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization One common synthetic route involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and other additives may also be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its triazole ring and functional groups can be modified to create new pharmaceutical agents with desired therapeutic properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and functional groups allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the triazole ring.

    1-[4-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide: This compound features a pyrazolo[1,2-a][1,2]diazepine ring system instead of the triazole ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16F2N4O2

Molecular Weight

358.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O2/c1-11-5-3-4-6-15(11)22-17(25)16-21-12(2)24(23-16)13-7-9-14(10-8-13)26-18(19)20/h3-10,18H,1-2H3,(H,22,25)

InChI Key

YNFFFOHGAQEFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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